N-(2-Hydroxy-3-nitrobenzoyl)glycine
Description
Properties
CAS No. |
35748-38-0 |
|---|---|
Molecular Formula |
C9H8N2O6 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
2-[(2-hydroxy-3-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8N2O6/c12-7(13)4-10-9(15)5-2-1-3-6(8(5)14)11(16)17/h1-3,14H,4H2,(H,10,15)(H,12,13) |
InChI Key |
ZKNYKRHOSGFPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Peptide Coupling Reagents and Conditions
The formation of N-(2-Hydroxy-3-nitrobenzoyl)glycine is most commonly achieved by coupling the carboxylic acid of 2-hydroxy-3-nitrobenzoic acid with glycine methyl or ethyl ester hydrochloride, followed by hydrolysis to the free acid. Two main methods are reported:
EDCI/HOBt Coupling Method (Method a):
The acid is coupled with glycine methyl ester hydrochloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in chloroform with triethylamine as base. The reaction is stirred overnight, then washed and purified by chromatography. Yields are moderate (30-40%). This method is effective for various hydroxybenzoic acid derivatives.Dicyclohexylcarbodiimide (DCC) Coupling Method (Method b):
Glycine ethyl ester hydrochloride and the acid are reacted with DCC in dry tetrahydrofuran (THF) or ethyl acetate at 0°C, with triethylamine as base. This method gives better yields for glycine derivatives with two aromatic hydroxyl groups, including nitro-substituted derivatives, with yields around 50% for the nitro derivative. The ester is subsequently hydrolyzed with aqueous sodium hydroxide to yield the free acid.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Acid activation | EDCI + HOBt, triethylamine, chloroform, overnight stirring | Amide bond formation with glycine methyl ester | 30-40 |
| Alternative activation | DCC, triethylamine, dry THF or ethyl acetate, 0°C | Amide bond formation with glycine ethyl ester | ~50 |
| Hydrolysis | Aqueous NaOH | Conversion of ester to free acid (this compound) | Quantitative |
Analytical Data Supporting Preparation
The synthesized this compound is characterized by:
- Melting Point: Approximately 178-180 °C (Yellow solid).
- [^1H-NMR (400 MHz, DMSO-d6)](pplx://action/followup):
Signals include aromatic protons at δ 7.13 (d, J=9.0 Hz), 8.28 (dd, J=2.5, 9.0 Hz), 8.83 (d, J=2.5 Hz), glycine methylene protons at δ 4.03 (d, J=5.0 Hz), and broad singlets for hydroxyl and amide protons. - [^13C-NMR (100.6 MHz, DMSO-d6)](pplx://action/followup):
Signals at δ 41.6 (glycine CH2), aromatic carbons between δ 116.7 and 139.6, and carbonyl carbons at δ 164.5, 166.3, and 171.0. - High-Resolution Electrospray Mass Spectrometry (HRESMS): Confirms molecular ion consistent with the compound.
Alternative Synthetic Routes and Catalysis
Recent advances in asymmetric synthesis of β-hydroxy α-amino acids suggest that glycine derivatives can be prepared via Brønsted base catalysis using glycine imine derivatives and aldehydes, although this is more relevant to stereoselective syntheses rather than direct preparation of this compound.
Summary Table of Preparation Methods
| Preparation Aspect | Method a: EDCI/HOBt Coupling | Method b: DCC Coupling | Nitration of Hydroxybenzoic Acid (Precursor Synthesis) |
|---|---|---|---|
| Starting Materials | 2-Hydroxy-3-nitrobenzoic acid + glycine methyl ester hydrochloride | 2-Hydroxy-3-nitrobenzoic acid + glycine ethyl ester hydrochloride | 2-Hydroxybenzoic acid or 2-hydroxypyridine |
| Coupling Reagents | EDCI, HOBt, triethylamine | DCC, triethylamine | Nitric acid in pyridine |
| Solvent | Chloroform | Dry THF or ethyl acetate | Pyridine |
| Temperature | Room temperature, overnight | 0°C, dropwise addition | Ice bath, room temperature stirring |
| Yield | 30-40% | ~50% | High purity nitrated acid derivatives |
| Post-reaction | Workup with acid/base washes, chromatography | Workup and ester hydrolysis with aqueous NaOH | Neutralization with alkali, isolation |
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-nitrobenzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-nitrobenzoylglycine or 2-nitrobenzoic acid derivatives.
Reduction: Formation of N-(2-hydroxy-3-aminobenzoyl)glycine.
Substitution: Formation of various substituted benzoylglycine derivatives.
Scientific Research Applications
N-(2-Hydroxy-3-nitrobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-nitrobenzoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges: Introducing both -OH and -NO₂ groups on the benzoyl ring requires precise nitration conditions to avoid over-nitration or isomer formation.
- Biological Activity : While peptidomimetics like N-(3-Indolylacetyl)glycine show bioactivity, the target compound’s nitro group may confer antibacterial or antiviral properties, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
